
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol is a heterocyclic organic compound that features both pyridine and piperidine rings. The presence of an amino group on the pyridine ring and a hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a piperidine derivative under controlled conditions. For instance, the reaction of 5-bromo-3-aminopyridine with 4-methylpiperidin-3-ol in the presence of a base such as potassium carbonate can yield the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The amino group on the pyridine ring can be reduced to form an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the amino group.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-one.
Reduction: Formation of 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism by which 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol exerts its effects is largely dependent on its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-yl chloride: Similar structure but with a chloride group instead of a hydroxyl group.
Uniqueness: 1-(5-Aminopyridin-3-yl)-4-methylpiperidin-3-ol is unique due to the presence of both an amino group on the pyridine ring and a hydroxyl group on the piperidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H17N3O |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
1-(5-aminopyridin-3-yl)-4-methylpiperidin-3-ol |
InChI |
InChI=1S/C11H17N3O/c1-8-2-3-14(7-11(8)15)10-4-9(12)5-13-6-10/h4-6,8,11,15H,2-3,7,12H2,1H3 |
InChI-Schlüssel |
UDLBOFNFPOOMJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCN(CC1O)C2=CN=CC(=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(6-Bromobenzo[d]oxazol-2-yl)ethanone](/img/structure/B15056042.png)

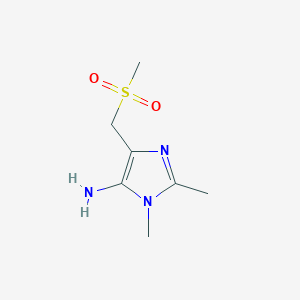
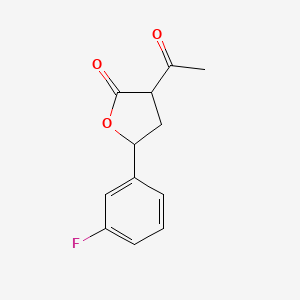
![4-(4-Bromophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B15056075.png)
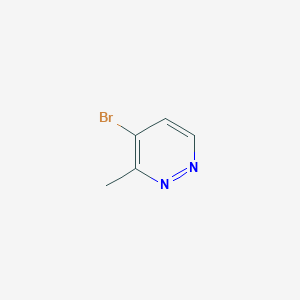
![Ethyl 6-cyano-3-methylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15056077.png)
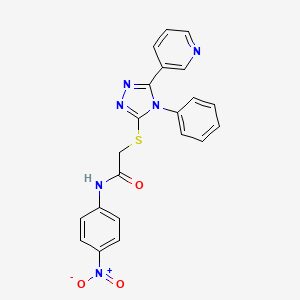
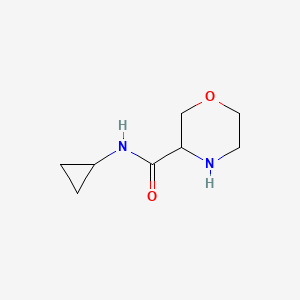
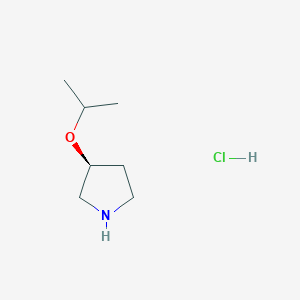
![Methyl 2-oxo-2,3-dihydro-1H-pyrido[3,4-b][1,4]thiazine-7-carboxylate](/img/structure/B15056098.png)
![4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]benzene-1-sulfonyl fluoride](/img/structure/B15056107.png)
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide hydrochloride](/img/structure/B15056112.png)
![3-(Ethylsulfonyl)-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B15056120.png)
